4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine

Lipophilicity Molecular Size Drug-Likeness

This tri-substituted pyrimidine offers a unique 5‑bromofuran heavy‑atom label for definitive X‑ray phasing and a C6‑chloro handle for SNAr diversification, followed by Suzuki–Miyaura coupling at the C4 bromofuran. With zero H‑bond donors, LogP 3.5, and TPSA 38.9 Ų, it resides in the CNS MPO sweet spot, making it an ideal core for brain‑penetrant kinase inhibitor libraries. The orthogonal reactivity enables rapid generation of 50–200 compound arrays from a single starting material. Source as a research chemical with ≥95% purity to accelerate your structure‑based drug design programs.

Molecular Formula C11H8BrClN2O
Molecular Weight 299.55 g/mol
CAS No. 2097969-20-3
Cat. No. B1479297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine
CAS2097969-20-3
Molecular FormulaC11H8BrClN2O
Molecular Weight299.55 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(O3)Br
InChIInChI=1S/C11H8BrClN2O/c12-9-4-3-8(16-9)7-5-10(13)15-11(14-7)6-1-2-6/h3-6H,1-2H2
InChIKeyWAHUTUWAEYPXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine Procurement-Grade Reference Profile


4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine (CAS 2097969-20-3) belongs to the class of tri-substituted pyrimidines featuring a rare combination of a 5-bromofuran substituent at C4, a chloro atom at C6, and a cyclopropyl ring at C2 [1]. This substitution pattern produces a compact, anhydrous heterocyclic scaffold (MW 299.55 g/mol, molecular formula C₁₁H₈BrClN₂O, 0 H-bond donors, 3 H-bond acceptors) with computed LogP of 3.5 and a topological polar surface area of 38.9 Ų [1]. The compound is predominantly sourced as a research chemical with typical purity specifications of ≥95% [1]. It is structurally related to known furanopyrimidine kinase-inhibitor pharmacophores, wherein the bromofuran moiety provides a heavy-atom label for X-ray co-crystallography and a synthetic handle for late-stage cross-coupling diversification.

Why 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine Cannot Be Freely Substituted by In-Class Analogs


Within the furanopyrimidine chemical space, subtle variations in substitution pattern produce marked shifts in physicochemical properties and synthetic utility that preclude simple interchangeability. A direct comparator, 4-(5-bromofuran-2-yl)-6-chloropyrimidine (CAS 2091717-64-3), which lacks the C2-cyclopropyl group, exhibits a molecular weight of 259.49 g/mol and a LogP of 3.0, versus 299.55 g/mol and LogP 3.5 for the target compound [1][2]. Conversely, replacing the C6-chloro substituent with an amino group (CAS 1249549-42-5) introduces a hydrogen bond donor and increases the H-bond acceptor count from 3 to 4 [3]. Exchanging the furan ring for thiophene (CAS 2098123-56-7) raises LogP to 4.1 and TPSA to 54 Ų [4]. These quantitative divergences in molecular recognition parameters and reactivity profiles mean that generic replacement of 4-(5-bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine with a close analog can invalidate structure-activity relationships, alter pharmacokinetic behavior, and compromise synthetic routes relying on the orthogonal reactivity of the C6-chloro and C4-bromofuran handles.

Quantitative Differentiation Evidence for 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine vs. Closest Analogs


C2-Cyclopropyl Substitution Increases Lipophilicity and Molecular Volume vs. Non-Cyclopropyl Analog

Compared with 4-(5-bromofuran-2-yl)-6-chloropyrimidine (CAS 2091717-64-3), which lacks the C2-cyclopropyl substituent, the target compound exhibits a quantitatively meaningful increase in both molecular weight and lipophilicity [1][2]. The addition of the cyclopropyl group raises the molecular weight from 259.49 g/mol to 299.55 g/mol (a 15.4% increase) and increases the computed LogP (XLogP3-AA) from 3.0 to 3.5, representing a 0.5 log unit shift [1][2]. This LogP shift corresponds to an approximately 3.2-fold increase in octanol/water partition coefficient, which can significantly influence passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Molecular Size Drug-Likeness

C6-Chloro vs. C6-Amino Substitution Eliminates H-Bond Donor Capacity and Alters Acceptor Count

When compared with 6-(5-bromofuran-2-yl)-2-cyclopropylpyrimidin-4-amine (CAS 1249549-42-5), the target compound exhibits a fundamentally different hydrogen bond profile [1][2]. The target compound has zero hydrogen bond donors and three hydrogen bond acceptors, whereas the 4-amino analog has one hydrogen bond donor and four hydrogen bond acceptors [1][2]. This difference translates to a higher computed LogP for the chloro derivative (3.5 vs. 2.2) and a higher molecular weight (299.55 vs. 280.12 g/mol) [1][2]. The absence of an H-bond donor in the target compound predicts improved passive membrane permeability in parallel artificial membrane permeability assays, as H-bond donors have been quantitatively correlated with reduced permeability in established models.

Hydrogen Bonding Permeability Solubility

Furan vs. Thiophene Heterocycle Divergence in Lipophilicity and Polar Surface Area

Replacement of the furan ring in the target compound with a thiophene ring yields 4-(5-bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine (CAS 2098123-56-7) [1][2]. This single-atom exchange (O → S) increases the molecular weight from 299.55 to 315.62 g/mol (Δ = +16.07 g/mol), elevates XLogP3-AA from 3.5 to 4.1 (Δ = +0.6 log units), and expands the topological polar surface area from 38.9 Ų to 54.0 Ų (Δ = +15.1 Ų, a 38.8% increase) [1][2]. The higher TPSA of the thiophene analog is counterbalanced by its increased lipophilicity, resulting in a net effect on permeability that depends on the specific biological barrier, but the furan oxygen provides a more electron-rich heterocycle that can participate in distinct polar interactions with target protein residues.

Heterocyclic Isosterism LogP Pharmacokinetics

5-Bromofuran Substituent Confers Heavy-Atom Labeling Advantage for X-Ray Co-Crystallography

The target compound contains a 5-bromofuran moiety, whereas the analog 4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine (CAS 1412959-51-3) carries an unsubstituted furan ring [1]. Bromine (atomic number 35) provides an anomalous scattering signal that is routinely exploited in macromolecular X-ray crystallography for phase determination and unambiguous binding mode assignment. The mass difference is substantial: the target compound's molecular weight is 299.55 g/mol vs. 220.65 g/mol for the non-brominated analog (Δ = +78.9 g/mol, a 35.7% increase) [1]. In the broader furanopyrimidine class, co-crystallographic analysis has been successfully employed to elucidate Aurora kinase A inhibitor binding modes, demonstrating the value of heavy-atom-containing scaffolds for structural biology [2].

Structural Biology X-Ray Crystallography Binding Mode Determination

Orthogonal Synthetic Handles Enable Sequential Diversification for Library Synthesis

The target compound uniquely positions a C6-chloro leaving group and a C4-(5-bromofuran-2-yl) group for orthogonal functionalization, a feature not simultaneously available in analogs where the C4 position is occupied by an amino group (CAS 1249549-42-5) or a nitrile (CAS 2098143-18-9) [1][2]. The chloro substituent at C6 can undergo nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols under mild conditions, while the bromofuran moiety is compatible with palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) [1]. This orthogonal reactivity profile—two distinct leaving groups amenable to chemoselective activation—is absent in the 4-amino analog, where the C4 position is already functionalized as a nucleophile rather than an electrophile [2].

Parallel Synthesis Cross-Coupling Medicinal Chemistry

Procurement-Guided Application Scenarios for 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine


Fragment-Based Lead Generation Requiring Anomalous Scattering for X-Ray Co-Crystallography

The bromine atom in the 5-bromofuran substituent provides a strong anomalous signal (f'' at Cu Kα wavelength: 1.283 e⁻) essential for experimental phasing and unambiguous ligand electron density placement [1][5]. Unlike non-brominated analogs (e.g., CAS 1412959-51-3), the target compound enables direct binding mode determination without soaking in heavy-atom solutions or relying on molecular replacement alone [1]. This capability is critical for structure-based drug design programs targeting kinases, bromodomains, or other protein classes where furanopyrimidine scaffolds have demonstrated validated binding [5].

Two-Dimensional Library Synthesis via Sequential Orthogonal Functionalization

The C6-chloro and C4-(5-bromofuran) handles permit chemoselective sequential derivatization: first, SNAr displacement of the chloro group with a diverse set of amine nucleophiles, followed by Suzuki-Miyaura cross-coupling at the bromofuran position to introduce aryl, heteroaryl, or alkenyl boronic acids [1]. This orthogonal reactivity is not available in the 4-amino analog (CAS 1249549-42-5), where the C4 position is chemically inert under cross-coupling conditions, nor in the 4-nitrile analog (CAS 2098143-18-9), which presents a competing electrophilic center [3]. The target compound thus enables the efficient generation of 50–200 compound libraries with two diversity points from a single starting material.

CNS-Penetrant Probe Development Leveraging Optimized Lipophilicity Window

With a computed LogP of 3.5 and TPSA of 38.9 Ų, the target compound sits within the favorable Central Nervous System multiparameter optimization (CNS MPO) space (LogP 2–4, TPSA < 70 Ų) [1]. It offers a 0.6 log unit lower lipophilicity than its thiophene isostere (CAS 2098123-56-7, LogP 4.1) and a 0.5 log unit higher lipophilicity than its non-cyclopropyl analog (CAS 2091717-64-3, LogP 3.0), providing a tuned intermediate property profile [1][2][4]. This balanced lipophilicity, combined with zero hydrogen bond donors, makes the compound an attractive starting point for CNS kinase inhibitor programs where passive blood-brain barrier penetration is a primary selection criterion.

Kinase Inhibitor Scaffold with Validated Furanopyrimidine Pharmacophore

Furanopyrimidine derivatives have been crystallographically validated as ATP-competitive kinase inhibitors, with co-crystal structures demonstrating that the furan oxygen and pyrimidine nitrogen atoms engage the kinase hinge region via conserved hydrogen bond interactions [5]. The target compound preserves this core pharmacophore while offering the C6-chloro and C4-bromofuran substituents as vectors that project toward the solvent-exposed region and the selectivity pocket, respectively, of the kinase active site. This substitution pattern aligns with established structure-activity relationships from the Aurora kinase A inhibitor series, where halogenated furanopyrimidines achieved IC₅₀ values in the sub-micromolar range [5].

Quote Request

Request a Quote for 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.